2-Chloronicotinamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145983 | |

| Record name | 2-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-35-5 | |

| Record name | 2-Chloronicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-Chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloronicotinamide, a halogenated derivative of nicotinamide, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural framework, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive examination of the structure of this compound, detailing its chemical and physical properties, crystallographic data, and spectroscopic signature. Furthermore, it provides a detailed experimental protocol for its synthesis and visualizes key structural and procedural information through meticulously crafted diagrams.

Chemical Identity and Properties

This compound is systematically known as 2-chloropyridine-3-carboxamide.[1][2] It is a beige or white fine crystalline powder at room temperature.[1][3] The fundamental chemical and physical characteristics of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloropyridine-3-carboxamide[1][2] |

| CAS Number | 10366-35-5[3] |

| Molecular Formula | C₆H₅ClN₂O[1][3][4] |

| Molecular Weight | 156.57 g/mol [1][2][3][4] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)N[1][2] |

| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N[1][2][3][4] |

| Physicochemical Property | Value |

| Appearance | Beige fine crystalline powder[1] |

| Melting Point | 164-167 °C[3] |

| Boiling Point | 313.7 °C (Predicted)[3] |

| Purity | >98.0% (GC)[1] |

Molecular Structure and Crystallography

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 3-position. X-ray crystallography studies have confirmed its three-dimensional structure.

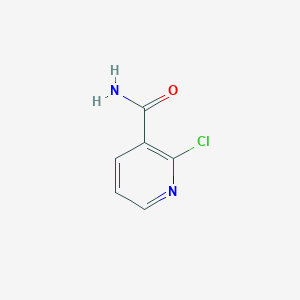

2D Chemical Structure

Caption: 2D structure of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[3][5] The molecule crystallizes in a monoclinic system.[3] In the crystal, the dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[3][5] Molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network.[3][5]

| Parameter | Value |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/c |

| a | 6.980 (5) Å[3] |

| b | 13.627 (9) Å[3] |

| c | 7.108 (5) Å[3] |

| β | 91.82 (5)°[3] |

| Volume (V) | 675.8 (8) ų[3] |

| Z | 4[3] |

| Temperature | 293 (2) K[3] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are presented below.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.46 (dd, 1H), 8.06 (s, 1H, -NH), 7.91 (s, 1H, -NH), 7.78 (dd, 1H), 7.49 (dd, 1H).[4] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.5 (C=O), 151.0 (C-Cl), 148.2 (C-H), 139.5 (C-H), 132.1 (C-C=O), 122.8 (C-H). |

| Mass Spectrometry (EI, 75 eV) | m/z (% intensity): 158 ([M+2]⁺, 28.7), 156 ([M]⁺, 87.7), 140 (100.0), 112 (42.9).[4] |

| IR Spectroscopy (KBr disc) | ν (cm⁻¹): 3370 (N-H stretch, amide), 3170 (N-H stretch, amide), 1670 (C=O stretch, amide I), 1600 (N-H bend, amide II), 1580, 1460 (C=C stretch, aromatic), 780 (C-Cl stretch). |

Synthesis Protocol

This compound is commonly synthesized from 2-chloro-3-cyanopyridine via hydrolysis in the presence of a strong acid.[3][4]

Experimental Procedure

Reaction: Hydrolysis of 2-chloro-3-cyanopyridine.

Materials:

Protocol:

-

Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.

-

Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask with stirring until completely dissolved.[3][4]

-

Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[3][4]

-

After the reaction is complete, cool the mixture and slowly pour it into a beaker containing 1000 mL of ammonia solution and 1 kg of ice.[3][4]

-

Continue stirring the resulting slurry for 1 hour to precipitate the crude product.[3][4]

-

Collect the precipitated solid by filtration.

-

Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.[3][4]

-

Collect the purified product by filtration.

-

Dry the white solid at 50 °C to yield the final product, this compound. The typical yield is around 98%.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It is a key precursor for the production of 2-chloronicotinic acid, an important intermediate for various pharmaceuticals and pesticides.[1] Its applications include the synthesis of pyrrolopyridines and thiol esters, which are scaffolds of interest in drug discovery programs.[5] The enzymatic hydrolysis of this compound to 2-chloronicotinic acid is also an area of active research, aiming to develop greener biocatalytic processes.[1]

References

- 1. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (PDF) 2-Chloropyridine-3-Carboxamide - Acta [research.amanote.com]

- 3. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(10366-35-5) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-pyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloronicotinamide chemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the chemical properties, synthesis, and characteristics of 2-Chloronicotinamide. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.

Core Chemical Properties

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. It presents as a beige to white, fine crystalline powder.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [1][][3][4] |

| Molecular Weight | 156.57 g/mol | [1][][3][4] |

| CAS Number | 10366-35-5 | [1][3][4] |

| EC Number | 233-808-9 | [3][4] |

| Melting Point | 164-167 °C | [1][4] |

| Boiling Point | 313.7 ± 27.0 °C (Predicted) | [1][] |

| Density | 1.381 - 1.441 g/cm³ (Estimate) | [1][] |

| pKa | 14.19 ± 0.50 (Predicted) | [1] |

| Appearance | Beige, Fine Crystalline Powder | [1] |

| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N | [1][][3][4] |

| SMILES | C1=CC(=C(N=C1)Cl)C(=O)N | [1][][3][4] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[][5] It is commonly synthesized from 2-chloro-3-cyanopyridine.[1][6] The compound's reactivity is characterized by the chlorine substituent on the pyridine ring, which influences its chemical behavior.[]

A significant reaction is its biocatalytic hydrolysis to 2-chloronicotinic acid, an important building block for drugs and pesticides.[][5] This conversion is often challenging due to the steric and electronic effects of the chlorine atom at the 2-position.[] However, engineered amidase enzymes, such as one from Pantoea sp. (Pa-Ami), have shown high catalytic activity for this transformation.[]

Experimental Protocols

Chemical Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloro-3-cyanopyridine.[1][6]

Materials:

-

2-chloro-3-cyanopyridine (1 mol, 138 g)

-

Concentrated sulfuric acid (400 mL)

-

Ammonia solution (1000 mL)

-

Ice (1 kg)

-

Ethyl acetate (1000 mL)

-

1000 mL three-necked flask

Procedure:

-

Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.

-

Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask, stirring until it is completely dissolved.[1][6]

-

Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[1][6]

-

After the reaction is complete, cool the mixture and slowly pour it into a separate vessel containing 1000 mL of ammonia and 1 kg of ice.[1][6]

-

Continue stirring the resulting mixture for 1 hour to allow the crude product to precipitate.

-

Transfer the crude product to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.

-

Separate the purified white solid product by filtration.

-

Dry the final product by blowing it with air at 50 °C. This procedure yields approximately 153 g (98% yield) of this compound.[1][6]

Caption: Chemical synthesis workflow for this compound.

Biocatalytic Hydrolysis to 2-Chloronicotinic Acid

This section describes the enzymatic conversion of this compound. While a detailed experimental protocol for this specific bioprocess requires access to the engineered enzyme, the logical workflow is presented based on published research.[]

Principle: The amidase enzyme (Pa-Ami) from Pantoea sp. catalyzes the hydrolysis of the amide group in this compound to a carboxylic acid group, forming 2-Chloronicotinic acid.[] Engineering the enzyme, for instance through mutations like G175A and A305T, has been shown to significantly improve catalytic efficiency by optimizing the substrate binding and product release tunnel.[]

General Workflow:

-

Enzyme Preparation: Cultivation of the host organism (e.g., E. coli) expressing the engineered amidase.

-

Cell Lysis & Enzyme Isolation: Extraction and purification of the amidase enzyme.

-

Biocatalytic Reaction: Incubation of this compound with the purified enzyme (or whole cells) in a suitable buffer system under optimized pH and temperature conditions.

-

Product Isolation: Separation of the product, 2-Chloronicotinic acid, from the reaction mixture.

-

Analysis: Quantification of product formation and conversion rate using methods like HPLC. A conversion rate of up to 94% has been reported using this method.[]

Caption: Biocatalytic conversion of this compound.

Biological Significance and Applications

This compound itself is primarily used as a chemical intermediate.[4] However, its derivative, 2-chloronicotinic acid, is a crucial building block for a wide range of biologically active molecules, including:

-

Pharmaceuticals: Used in the synthesis of antibiotics, anti-cardiovascular drugs, and as an intermediate for anticancer medicines and HIV reverse transcriptase inhibitors like Nevirapine.[5][7]

-

Agrochemicals: Serves as a precursor for herbicides such as Diflufenican and Nicosulfuron, and the systemic fungicide Boscalid.[5][7]

Safety and Handling

Hazard Identification: this compound is classified as an irritant.[3] According to the Globally Harmonized System (GHS), it has the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[8] Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., N95 type).[4]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a dry, well-ventilated place in a tightly closed container under an inert atmosphere at room temperature.[1][9]

References

- 1. This compound | 10366-35-5 [chemicalbook.com]

- 3. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 10366-35-5 [sigmaaldrich.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 10366-35-5|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Synthesis of 2-Chloronicotinamide from 2-chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2-Chloronicotinamide, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary focus is the efficient conversion of 2-chloro-3-cyanopyridine via acid-catalyzed partial hydrolysis. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction workflow and mechanism.

Overview of the Synthesis

The conversion of 2-chloro-3-cyanopyridine to this compound is a partial hydrolysis reaction that transforms the nitrile functional group (-C≡N) into a primary amide (-CONH₂). This process is typically achieved under controlled acidic conditions, which facilitate the hydration of the nitrile while minimizing the subsequent hydrolysis of the amide to the corresponding carboxylic acid. Concentrated sulfuric acid is a common and effective reagent for this transformation, leading to high yields of the desired amide product.[1][2]

The overall reaction is as follows:

Figure 1. General reaction scheme for the hydrolysis of 2-chloro-3-cyanopyridine to this compound.

Physicochemical and Quantitative Data

For clarity and comparison, the properties of the key compounds and a summary of the reaction parameters are presented below.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 2-chloro-3-cyanopyridine (Starting Material) | This compound (Product) |

| Synonyms | 2-Chloronicotinonitrile | 2-Chloro-3-pyridinecarboxamide |

| CAS Number | 6602-54-6 | 10366-35-5 |

| Molecular Formula | C₆H₃ClN₂ | C₆H₅ClN₂O |

| Molecular Weight | 138.56 g/mol | 156.57 g/mol [1] |

| Appearance | White to off-white crystalline powder | White solid[1][2] |

| Melting Point | 104-109 °C | 164-167 °C[2] |

Table 2: Summary of Reaction Conditions and Yield

| Parameter | Value / Condition |

| Catalyst / Reagent | Concentrated Sulfuric Acid |

| Temperature | 90 °C[1][2] |

| Reaction Time | 2 hours[1][2] |

| Workup | Quenching in Ammonia/Ice Mixture[1][2] |

| Purification | Washed with Ethyl Acetate |

| Reported Yield | ~98%[1][2] |

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound based on established methods.[1][2]

3.1 Materials and Equipment

-

Reagents:

-

2-chloro-3-cyanopyridine (138 g, 1.0 mol)

-

Concentrated Sulfuric Acid (98%, 400 mL)

-

Ammonia solution (Aqueous, ~25-30%, 1000 mL)

-

Ice (1 kg)

-

Ethyl Acetate (1000 mL)

-

Deionized Water

-

-

Equipment:

-

1000 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Thermometer

-

Large beaker or vessel (for quenching)

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

3.2 Procedure

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, add 400 mL of concentrated sulfuric acid.

-

Addition of Reactant: While stirring, carefully add 138 g (1.0 mol) of 2-chloro-3-cyanopyridine to the sulfuric acid. Continue stirring until the solid is completely dissolved.

-

Heating: Gently heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature and continue stirring for 2 hours.

-

Reaction Quenching (Caution): Prepare a quenching mixture by combining 1000 mL of aqueous ammonia and 1 kg of ice in a large, well-ventilated container. Slowly and carefully pour the hot reaction mixture into the cold ammonia/ice slurry with vigorous stirring. This is an exothermic process; control the rate of addition to manage the reaction. Continue stirring the resulting slurry for 1 hour.

-

Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Purification: Transfer the crude solid to a beaker containing 1000 mL of ethyl acetate. Stir the slurry for 1 hour to wash the product.

-

Final Product Collection: Filter the purified solid, wash with a small amount of fresh ethyl acetate, and dry at 50 °C to yield the final product, this compound. The expected yield is approximately 153 g (98%).[1][2]

Workflow and Mechanism Diagrams

Visual representations of the experimental workflow and reaction mechanism provide a clear understanding of the process.

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

The acid-catalyzed hydrolysis of a nitrile to an amide proceeds through several key mechanistic steps.[3]

Caption: The logical progression of the acid-catalyzed conversion of a nitrile to an amide.

Discussion of the Reaction

The mechanism of acid-catalyzed nitrile hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield the stable amide product.

The conditions outlined in the protocol—specifically, the moderate temperature (90 °C) and limited reaction time (2 hours)—are crucial for stopping the reaction at the amide stage. Prolonged heating or more forcing conditions, such as using strong bases like sodium hydroxide with extended reflux, would promote the further hydrolysis of the amide to 2-chloronicotinic acid.[4][5] While other methods for nitrile hydration exist, such as using basic hydrogen peroxide, the sulfuric acid method is robust, high-yielding, and well-documented for this specific substrate.[6]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 10366-35-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

2-Chloronicotinamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloronicotinamide, a key chemical intermediate. It details its chemical and physical properties, provides established experimental protocols for its synthesis and enzymatic conversion, and outlines its primary applications in the fields of pharmaceutical and agrochemical development.

Core Properties of this compound

This compound, with the CAS number 10366-35-5, is a solid, beige, fine crystalline powder at room temperature. Its molecular formula is C6H5ClN2O, and it has a molecular weight of 156.57 g/mol .[1][2][][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 10366-35-5 | [1][2] |

| Molecular Formula | C6H5ClN2O | [1][4] |

| Molecular Weight | 156.57 g/mol | [1][2][][4] |

| Melting Point | 162-167 °C | [1][2] |

| Boiling Point | 313.7 °C at 760 mmHg | [1] |

| Density | 1.381 g/cm³ | [1] |

Chemical Synthesis of this compound

This compound can be efficiently synthesized from 2-chloro-3-cyanopyridine. The following protocol is a general procedure for this chemical transformation.

Experimental Protocol: Synthesis from 2-chloro-3-cyanopyridine

-

Reaction Setup : In a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.

-

Addition of Reactant : To the sulfuric acid, add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Stir the mixture until the solid is completely dissolved.

-

Reaction Conditions : Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring for 2 hours.

-

Quenching : After the reaction is complete, slowly pour the reaction mixture into a vessel containing a mixture of 1000 mL of ammonia and 1 kg of ice. Continue stirring for 1 hour.

-

Isolation of Crude Product : Collect the precipitated crude product by filtration.

-

Washing and Purification : Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid. Separate the product by filtration.

-

Drying : Dry the resulting white solid at 50 °C to obtain the final product, this compound. This process typically yields around 153 g (98% yield).

Caption: Workflow for the chemical synthesis of this compound.

Application in Biocatalysis: Enzymatic Hydrolysis to 2-Chloronicotinic Acid

A primary application of this compound is as a substrate for the enzymatic synthesis of 2-chloronicotinic acid, a crucial intermediate for various pharmaceuticals and agrochemicals. The biocatalytic hydrolysis is often challenging due to the steric and electronic effects of the chlorine substituent on the pyridine ring.

Experimental Protocol: Enzymatic Hydrolysis using Engineered Pa-Ami

This protocol is based on the use of an engineered amidase from Pantoea sp. (Pa-Ami) to overcome the low reactivity of this compound.

-

Enzyme Preparation : Utilize a whole-cell biocatalyst expressing the engineered Pa-Ami, for example, the G175A/A305T double mutant, which has shown significantly improved catalytic efficiency.

-

Reaction Mixture : Prepare a buffered solution (e.g., phosphate buffer) and add this compound as the substrate.

-

Biocatalyst Addition : Introduce the prepared Pa-Ami biocatalyst to the reaction mixture.

-

Reaction Conditions : Maintain the reaction at a controlled temperature, for instance, a lower temperature can be beneficial for fed-batch processes to improve stability and yield.

-

Fed-Batch Strategy : To achieve high product concentrations, a fed-batch approach is often employed where the substrate, this compound, is added incrementally to the reaction.

-

Monitoring : Monitor the progress of the reaction by analyzing the concentration of the product, 2-chloronicotinic acid, using techniques such as HPLC.

-

Product Isolation : Upon completion of the reaction (e.g., achieving high conversion rates of around 94%), the product can be isolated and purified from the reaction mixture.

Caption: Process flow for the enzymatic hydrolysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature describing this compound as a modulator of specific cellular signaling pathways. Its primary role in a biological context is as a substrate for enzymatic reactions, as detailed above. The biological activities of compounds synthesized from its derivative, 2-chloronicotinic acid, are vast and include antibacterial, antiviral, and anti-inflammatory properties. However, this compound itself is primarily considered a precursor and a valuable building block in organic synthesis and drug discovery. Further research is required to elucidate any direct pharmacological effects or interactions with cellular signaling cascades.

References

2-Chloronicotinamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), has emerged as a pivotal building block in medicinal chemistry. Its unique electronic properties and reactive chlorine atom at the 2-position of the pyridine ring make it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide explores the significant applications of this compound in drug discovery, with a particular focus on its role in the development of novel antifungal agents. The guide will provide an overview of its synthetic utility, quantitative biological data for derived compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

While the nicotinamide scaffold is a key pharmacophore in several successful drugs, including Poly (ADP-ribose) polymerase (PARP) inhibitors, it is important to note that a review of the synthetic routes of prominent PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib did not indicate this compound as a common starting material or key intermediate. The primary focus of this guide, therefore, is on a well-documented and promising application of this compound in the synthesis of potent antifungal agents.

Application in the Development of Novel Antifungal Agents

A significant application of this compound lies in its conversion to 2-aminonicotinamide, a scaffold that has been elaborated to produce potent antifungal compounds. These derivatives have demonstrated remarkable activity against a range of pathogenic fungi, including drug-resistant strains of Candida albicans.

Mechanism of Action: Inhibition of GPI-Anchored Protein Biosynthesis

The primary mechanism of action for the antifungal 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] GPI anchors are complex glycolipids that attach proteins to the cell surface of eukaryotes.[2] In fungi, these GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.[2] By inhibiting their synthesis, these compounds disrupt the fungal cell wall, leading to cell death.[1] This pathway is a promising antifungal target as there are subtle differences between the fungal and mammalian GPI biosynthesis pathways, which can be exploited for selective toxicity.[3]

Figure 1: Fungal GPI Anchor Biosynthesis Pathway and Inhibition.

Quantitative Data

The antifungal activity of a series of 2-aminonicotinamide derivatives has been evaluated against various fungal pathogens. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) is a standard measure of antifungal potency. The data for selected potent compounds are summarized in the table below.

| Compound | Target Organism | MIC80 (μg/mL) |

| 11g | Candida albicans | 0.0313 |

| Fluconazole-resistant C. albicans | 0.0313 - 0.25 | |

| C. parapsilosis | 0.0313 | |

| C. glabrata | 2.0 | |

| Cryptococcus neoformans | 0.0313 | |

| 11h | Candida albicans | 0.0313 |

| Fluconazole-resistant C. albicans | 0.0313 - 0.5 | |

| C. parapsilosis | 0.0625 | |

| C. glabrata | 1.0 | |

| Cryptococcus neoformans | 0.0313 | |

| Fluconazole | Candida albicans | 0.25 |

| Fluconazole-resistant C. albicans | >64 |

Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[1]

Experimental Protocols

The synthesis of the potent antifungal agents involves a multi-step process starting from this compound. Below are representative protocols for the key synthetic transformations.

Synthesis of 2-Aminonicotinamide from this compound

This procedure outlines the nucleophilic aromatic substitution of the chlorine atom with an amino group.

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Pressure vessel

-

Magnetic stirrer with heating

Procedure:

-

In a pressure vessel, suspend this compound (1.0 eq) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 10-20 eq).

-

Seal the vessel and heat the mixture with stirring to 120-150 °C.

-

Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-aminonicotinamide.

Figure 2: Synthetic Workflow for Antifungal Agents.

General Procedure for the Synthesis of N-substituted 2-Aminonicotinamide Derivatives (e.g., Compound 11g)

This protocol describes the amide coupling of 2-aminonicotinic acid (derived from 2-aminonicotinamide) with a substituted amine.

Step 1: Hydrolysis of 2-Aminonicotinamide to 2-Aminonicotinic Acid

-

Reflux a solution of 2-aminonicotinamide in aqueous sodium hydroxide until the evolution of ammonia ceases.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-aminonicotinic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Amide Coupling Materials:

-

2-Aminonicotinic acid

-

(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methanamine (or other desired amine)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Magnetic stirrer

Procedure:

-

Dissolve 2-aminonicotinic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in the anhydrous solvent.

-

Add the organic base (2.0-3.0 eq) to the mixture.

-

Add the coupling agent (1.1-1.3 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).

Materials:

-

Fungal isolates (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Synthesized compounds and control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC80 is the lowest concentration of the drug that causes an 80% reduction in growth compared to the drug-free control.[4]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of novel 2-aminonicotinamide-based antifungal agents that target the fungal-specific GPI anchor biosynthesis pathway represents a promising avenue for the development of new therapeutics to combat fungal infections, including those caused by drug-resistant pathogens. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers engaged in the discovery and development of new medicines. Further exploration of the synthetic potential of this compound is warranted to uncover new classes of bioactive molecules.

References

- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloronicotinamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronicotinamide, a chlorinated derivative of nicotinamide (a form of vitamin B3), has emerged as a critical starting material and key intermediate in the synthesis of a diverse array of pharmaceuticals. Its versatile reactivity, stemming from the presence of the chloro, amide, and pyridine functionalities, allows for its strategic incorporation into complex molecular architectures. This technical guide provides an in-depth exploration of the utility of this compound as a precursor, focusing on the synthesis of prominent therapeutic agents. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key synthetic and signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Core Synthesis: From 2-Chloro-3-cyanopyridine to this compound

The journey often begins with the conversion of 2-chloro-3-cyanopyridine to this compound, a foundational step for subsequent pharmaceutical syntheses.

Experimental Protocol: Synthesis of this compound

A general and high-yielding procedure for the synthesis of this compound involves the acid-catalyzed hydrolysis of 2-chloro-3-cyanopyridine.

Materials:

-

2-chloro-3-cyanopyridine

-

Concentrated sulfuric acid

-

Ammonia solution

-

Ice

-

Ethyl acetate

Procedure:

-

To a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.

-

While stirring, add 138 g (1 mol) of 2-chloro-3-cyanopyridine until completely dissolved.

-

Heat the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.

-

After the reaction is complete, cautiously pour the mixture into a vessel containing 1000 mL of ammonia solution and 1 kg of ice, under continuous stirring for 1 hour.

-

Collect the precipitated crude product by filtration.

-

Wash the crude solid by stirring it in 1000 mL of ethyl acetate for 1 hour, followed by filtration.

-

Dry the resulting white solid at 50°C to obtain this compound.[1][2]

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3-cyanopyridine | [1][2] |

| Molar Equivalent | 1 | [1][2] |

| Reagent | Concentrated H₂SO₄ | [1][2] |

| Reaction Temperature | 90°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Product | This compound | [1][2] |

| Yield | 98% | [1] |

| Appearance | White solid | [1][2] |

Transformation to a Versatile Intermediate: 2-Chloronicotinic Acid

A frequent subsequent step is the hydrolysis of this compound to 2-chloronicotinic acid, a highly versatile intermediate for a range of pharmaceuticals.[3][4] This can be achieved through chemical hydrolysis or enzymatic processes.[4]

Experimental Protocol: Hydrolysis of this compound to 2-Chloronicotinic Acid

Chemical Hydrolysis: A patent describes the hydrolysis of a related compound, methyl 2-chloronicotinate, which can be adapted.

Materials:

-

Methyl 2-chloronicotinate (as a proxy for this compound)

-

Sodium hydroxide

-

Water

-

30% Hydrochloric acid

Procedure:

-

In a 250 mL three-necked flask, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water.

-

Add 17.1 g (0.1 mol) of methyl 2-chloronicotinate to the solution.

-

Heat the mixture to 80-85°C and stir for 2 hours, monitoring the reaction by HPLC.

-

Cool the reaction to room temperature.

-

Adjust the pH to 1-2 with 30% hydrochloric acid to precipitate the product.

-

Stir for 2 hours to complete crystallization.

-

Filter, wash with water, and dry to obtain 2-chloronicotinic acid.

This process achieves a high yield of 98.4%.

Pharmaceutical Applications and Synthesis

This compound and its primary derivative, 2-chloronicotinic acid, are precursors to a range of important pharmaceuticals.

Pranoprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Pranoprofen is an NSAID used primarily in ophthalmology to treat inflammation.[5] Its synthesis can be initiated from 2-chloronicotinic acid.

Pranoprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN100522162C - New pranoprofen eye drops and its preparation method - Google Patents [patents.google.com]

- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 5. CN103864804B - Synthetic method for pranoprofen - Google Patents [patents.google.com]

solubility of 2-Chloronicotinamide in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Chloronicotinamide in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is fundamental. This technical guide provides a detailed overview of the solubility of this compound (2-CNA), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents quantitative solubility data, comprehensive experimental protocols, and visual representations of the methodologies involved.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloropyridine-3-carboxamide |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 10366-35-5 |

| Melting Point | 164-167 °C |

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in several pure organic solvents and water across a range of temperatures. The following table summarizes these findings, providing a clear comparison of solubility in different solvent systems.

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (T/K) [1]

| T/K | Water (x * 10³) | N,N-Dimethylformamide (DMF) (x * 10³) | N,N-Dimethylacetamide (DMAC) (x * 10³) | 2-Methoxyethanol (EGME) (x * 10³) |

| 278.15 | 1.83 | 221.71 | 296.53 | 45.28 |

| 283.15 | 2.15 | 243.86 | 325.82 | 52.17 |

| 288.15 | 2.53 | 267.92 | 357.98 | 60.01 |

| 293.15 | 2.98 | 294.01 | 393.21 | 68.89 |

| 298.15 | 3.52 | 322.25 | 431.75 | 78.93 |

| 303.15 | 4.15 | 352.79 | 473.83 | 90.25 |

| 308.15 | 4.90 | 385.78 | 519.71 | 103.01 |

| 313.15 | 5.79 | 421.38 | 569.65 | 117.36 |

| 318.15 | 6.84 | 459.78 | 623.94 | 133.48 |

| 323.15 | 8.08 | 501.19 | 682.89 | 151.55 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. Below are detailed methodologies commonly employed for assessing the solubility of organic compounds like this compound.

Isothermal Equilibrium Method

This widely used method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Apparatus:

-

Jacketed glass vessel for temperature control

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is agitated using a magnetic stirrer at a constant temperature, maintained by the circulating water bath, for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After stirring, the solution is allowed to stand undisturbed for several hours to allow undissolved solids to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

The sample is immediately filtered through a syringe filter to remove any undissolved particles.

-

The filtered solution is then diluted with an appropriate solvent.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The mole fraction solubility is calculated from the determined concentration.

Laser Monitoring Technique (Dynamic Method)[1]

This dynamic method involves observing the dissolution of a solid solute in a solvent as the temperature is changed at a constant rate.

Apparatus:

-

Jacketed glass vessel

-

Laser transmitter and receiver

-

Magnetic stirrer

-

Programmable thermostatic bath

-

Digital temperature probe

Procedure:

-

A known mass of this compound and the solvent are added to the jacketed glass vessel.

-

The solution is continuously stirred.

-

The temperature of the system is gradually increased at a slow, constant rate (e.g., 0.1 K/min) using the programmable thermostatic bath.

-

A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a receiver.

-

As the temperature increases, the solid solute dissolves, and the turbidity of the solution decreases.

-

The temperature at which the last solid particle dissolves, indicated by a sharp increase in the intensity of the transmitted light, is recorded as the saturation temperature for that specific composition.

-

This process is repeated for different compositions of solute and solvent to generate a solubility curve.

Diagrams

The following diagrams illustrate the experimental workflow for determining solubility.

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Caption: Workflow for the Dynamic Laser Monitoring Solubility Method.

References

Stability of 2-Chloronicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Chloronicotinamide under various stress conditions. The information presented herein is essential for researchers and professionals involved in the development of pharmaceuticals and other applications where the integrity of this molecule is critical. This document details experimental protocols for stability testing, presents potential degradation profiles in clearly structured tables, and illustrates relevant chemical pathways and experimental workflows using diagrams.

Introduction to the Stability of this compound

This compound, a derivative of nicotinamide (a form of vitamin B3), is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group, presents several potential sites for degradation. Understanding the stability of this compound under different environmental conditions is paramount for ensuring the quality, safety, and efficacy of any product derived from it. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies are typically conducted under conditions more severe than accelerated stability testing and include exposure to acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides. The stability of this compound was assessed in acidic, basic, and neutral aqueous solutions.

Experimental Protocol for Hydrolytic Stability

A solution of this compound (1 mg/mL) is prepared in a suitable co-solvent (e.g., acetonitrile or methanol) and diluted with the respective stressor solution to achieve the target concentration. The following conditions are applied:

-

Acidic Hydrolysis: The drug solution is treated with 0.1 N HCl and refluxed at 80°C for 12 hours.

-

Basic Hydrolysis: The drug solution is treated with 0.1 N NaOH at room temperature for 8 hours.

-

Neutral Hydrolysis: The drug solution is refluxed in purified water at 80°C for 24 hours.

Samples are withdrawn at appropriate time intervals, neutralized, and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Quantitative Data on Hydrolytic Degradation

The following table summarizes the potential degradation of this compound under hydrolytic stress conditions.

| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |

| 0.1 N HCl (80°C) | 0 | 100.0 | 0.0 |

| 4 | 92.5 | 7.2 (2-Chloronicotinic acid) | |

| 8 | 85.1 | 14.5 (2-Chloronicotinic acid) | |

| 12 | 78.3 | 21.1 (2-Chloronicotinic acid) | |

| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 |

| 2 | 88.9 | 10.8 (2-Chloronicotinic acid) | |

| 4 | 79.2 | 20.3 (2-Chloronicotinic acid) | |

| 8 | 65.7 | 33.8 (2-Chloronicotinic acid) | |

| Water (80°C) | 0 | 100.0 | 0.0 |

| 12 | 99.5 | Not Detected | |

| 24 | 98.9 | 0.8 (2-Chloronicotinic acid) |

Note: The primary degradation product under hydrolytic conditions is expected to be 2-chloronicotinic acid, formed by the hydrolysis of the amide bond.

Oxidative Stability

Oxidative degradation can be a significant pathway for APIs, often initiated by exposure to oxygen or oxidizing agents.

Experimental Protocol for Oxidative Stability

A solution of this compound (1 mg/mL) is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Samples are withdrawn at specified intervals, and the reaction is quenched if necessary (e.g., by dilution or addition of a reducing agent) before analysis by HPLC.

Quantitative Data on Oxidative Degradation

The following table presents the potential degradation profile of this compound under oxidative stress.

| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |

| 8 | 95.2 | 4.5 (N-oxide derivative) | |

| 16 | 90.7 | 8.9 (N-oxide derivative) | |

| 24 | 86.5 | 13.1 (N-oxide derivative) |

Note: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative.

Thermal Stability

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

Experimental Protocol for Thermal Stability

Solid this compound is placed in a thermostatically controlled oven at 60°C for 7 days. Samples are withdrawn at regular intervals, dissolved in a suitable solvent, and analyzed by HPLC.

Quantitative Data on Thermal Degradation

The following table summarizes the potential thermal stability of this compound.

| Stress Condition | Time (days) | This compound Assay (%) | Major Degradant (%) |

| 60°C (Solid State) | 0 | 100.0 | 0.0 |

| 1 | 99.8 | Not Detected | |

| 3 | 99.5 | 0.3 | |

| 7 | 98.7 | 1.1 |

Note: this compound is expected to be relatively stable in the solid state under dry heat conditions. Minor degradation may occur through various pathways.

Photostability

Photostability testing is conducted to assess the impact of light exposure on the drug substance.

Experimental Protocol for Photostability

Solid this compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions. Both samples are analyzed by HPLC at the end of the exposure period.

Quantitative Data on Photolytic Degradation

The following table presents the potential photostability of this compound.

| Stress Condition | Exposure | This compound Assay (%) | Major Degradant (%) |

| ICH Light Exposure | 1.2 million lux hours & 200 Wh/m² | 94.3 | 5.2 (Photodegradant) |

| Dark Control | - | 99.7 | Not Detected |

Note: The pyridine ring and the chlorine substituent may be susceptible to photolytic degradation, potentially leading to dehalogenation or other rearrangements.

Solid-State Stability

The stability of the drug substance in its solid form is critical for storage and formulation.

Experimental Protocol for Solid-State Stability

Solid this compound is stored under accelerated stability conditions (40°C / 75% RH) for 6 months. Samples are analyzed at 0, 1, 3, and 6-month time points for appearance, assay, and degradation products.

Quantitative Data on Solid-State Degradation

The following table summarizes the potential solid-state stability of this compound.

| Stress Condition | Time (months) | This compound Assay (%) | Major Degradant (%) |

| 40°C / 75% RH | 0 | 100.0 | 0.0 |

| 1 | 99.6 | 0.2 | |

| 3 | 98.9 | 0.8 | |

| 6 | 97.5 | 2.1 |

Note: The presence of humidity may accelerate degradation, potentially through hydrolysis of the amide group.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound.

General Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability studies of an active pharmaceutical ingredient like this compound.

Caption: General workflow for forced degradation studies.

Contextual Signaling Pathway: Role of Nicotinamide Derivatives

While specific signaling pathways for this compound are not established, its structural similarity to nicotinamide suggests a potential interaction with pathways involving NAD⁺ and NADP⁺, which are central to cellular metabolism and redox signaling.

The Multifaceted Mechanisms of Action of 2-Chloronicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-chloronicotinamide, a halogenated pyridinecarboxamide, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of these compounds, with a focus on their anticancer and antifungal properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound derivatives are diverse, primarily stemming from their ability to interact with specific enzymatic targets and disrupt critical cellular pathways. The core mechanisms can be broadly categorized into:

-

Enzyme Inhibition in Cancer: Primarily targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and tumor growth.

-

Antifungal Activity: Exerting their effects through the disruption of the fungal cell wall and the inhibition of essential biosynthetic pathways, such as the formation of glycosylphosphatidylinositol (GPI)-anchored proteins.

-

Enzymatic Hydrolysis and Prodrug Potential: The this compound core can be a substrate for certain amidases, a characteristic that can be exploited in biocatalysis and prodrug design.

Anticancer Mechanism of Action: VEGFR-2 Inhibition

A significant focus of research into this compound derivatives has been their potential as anticancer agents through the inhibition of VEGFR-2. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these derivatives can effectively cut off the blood supply to tumors.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound derivatives act as inhibitors in this pathway.

Quantitative Data: In Vitro Efficacy

The anticancer activity of novel nicotinamide derivatives has been quantified against various cancer cell lines and the VEGFR-2 enzyme.

| Compound ID | Target Cell Line | IC50 (µM)[1] | Target Enzyme | IC50 (nM)[1] |

| Compound 8 | HCT-116 | 5.4 | VEGFR-2 | 77.02 |

| HepG2 | 7.1 | |||

| Sorafenib (Control) | HCT-116 | 9.30 | VEGFR-2 | 53.65 |

| HepG2 | 7.40 |

Experimental Protocols

This protocol outlines the determination of the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

References

The Evolving Landscape of Nicotinamide Analogs: A Technical Guide to the Biological Activity of 2-Chloronicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD+, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, paving the way for the development of novel therapeutic agents. This technical guide focuses on the burgeoning field of 2-Chloronicotinamide analogs, exploring their synthesis, potential biological activities, and underlying mechanisms of action. By presenting a consolidated overview of current research, this document aims to provide a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity of Nicotinamide Analogs

A significant body of research has focused on the anticancer potential of nicotinamide derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these analogs is linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

Quantitative In Vitro Anticancer Activity

The in vitro cytotoxic activity of various nicotinamide analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Nicotinamide Derivatives Against HCT-116 and HepG2 Cell Lines

| Compound | Modification | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |

| 8 | (Structure not detailed in source) | 5.4 | 7.1 | 77.02 |

| Sorafenib (Reference) | - | - | - | 53.65 |

Table 2: In Vitro Anticancer Activity of Nicotinamide Derivatives Against MCF-7 Cell Line

| Compound | Modification | MCF-7 IC50 (µM) |

| N4 | (Structure not detailed in source) | 12.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.[1][2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: After the incubation period, dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[1]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: VEGFR-2 Inhibition

Several nicotinamide derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway.[5][6][7] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5][8][9] Inhibition of VEGFR-2 can thus effectively cut off the blood supply to tumors, leading to their regression.

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activates downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6][7]

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by certain nicotinamide analogs.

Caption: VEGFR-2 signaling pathway and inhibition.

Antifungal Activity of Nicotinamide Analogs

In addition to their anticancer properties, nicotinamide derivatives have demonstrated promising activity against various fungal pathogens, including clinically relevant species like Candida albicans.

Quantitative In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the in vitro antifungal activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 3: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives

| Compound | Modification | Candida albicans MIC80 (µg/mL) |

| 11g | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |

| 11h | 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay is commonly used to determine the antifungal activity of compounds against filamentous fungi.

Principle: The assay measures the ability of a compound to inhibit the radial growth of a fungal colony on a solid medium.

Procedure:

-

Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and incorporate different concentrations of the test compounds.

-

Inoculation: Place a small, standardized plug of fungal mycelium at the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature for several days.

-

Measurement: Measure the diameter of the fungal colonies and compare the growth in the treated plates to that in the control plates (without the compound).

-

Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Mechanism of Action: Fungal Cell Wall Disruption

Some antifungal nicotinamide derivatives are believed to exert their effect by disrupting the fungal cell wall.[10][11] The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its disruption can lead to cell lysis and death. Studies have shown that treatment with certain nicotinamide analogs can lead to alterations in the levels of key cell wall components such as β-glucans, chitin, and mannan.[12]

The workflow for investigating the antifungal mechanism of action often involves a combination of microbiological, biochemical, and microscopic techniques.

Caption: Workflow for antifungal mechanism study.

Synthesis of this compound Analogs

The synthesis of N-substituted this compound analogs typically involves the reaction of 2-chloronicotinoyl chloride with a variety of primary or secondary amines. A general synthetic scheme is outlined below.

General Synthesis Protocol

A common method for the synthesis of N-substituted 2-chloronicotinamides involves the acylation of an appropriate amine with 2-chloronicotinoyl chloride.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride or oxalyl chloride

-

Substituted amine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Formation of Acyl Chloride: 2-Chloronicotinic acid is converted to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Amidation: The resulting 2-chloronicotinoyl chloride is then reacted with a desired substituted amine in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final N-substituted this compound analog.

The general workflow for the synthesis and biological evaluation is depicted in the following diagram.

Caption: General synthesis and evaluation workflow.

Conclusion

This compound analogs represent a promising class of compounds with diverse biological activities, including significant potential as anticancer and antifungal agents. The structure-activity relationship studies conducted so far have provided valuable insights for the design of more potent and selective derivatives. The inhibition of key cellular pathways such as VEGFR-2 in cancer and the disruption of the fungal cell wall highlight the therapeutic potential of these molecules. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of this versatile chemical scaffold. This guide provides a foundational understanding for researchers to build upon in the quest for novel and effective therapeutic agents.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to High-Purity 2-Chloronicotinamide: Sourcing and Synthetic Applications

For researchers, scientists, and drug development professionals, securing high-purity reagents is the cornerstone of reliable and reproducible results. 2-Chloronicotinamide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This technical guide provides an in-depth overview of reputable suppliers for high-purity this compound and details a fundamental experimental protocol for its application in the synthesis of 2-chloronicotinic acid, a crucial intermediate.

Sourcing High-Purity this compound

Identifying a reliable supplier for high-purity this compound is critical for research and development. The following table summarizes key quantitative data from several reputable chemical suppliers to facilitate a comparative assessment. Purity levels, a critical parameter, are typically offered at 98% or higher.

| Supplier | Catalog Number | Purity | Available Quantities |

| BOC Sciences | CAS 10366-35-5 | >98.0% (GC) | Inquire |

| Sigma-Aldrich | 10366-35-5 | 98% | Discontinued, check for alternatives |

| Thermo Scientific | A12090 | 98+% | 1g, 5g, 25g |

| BLD Pharm | 10366-35-5 | Inquire | Inquire |

| Aladdin Scientific | --- | min 98% | 100g |

| ChemicalBook | CB7252003 | Varies (e.g., 99%, 99%+ HPLC) | Varies by supplier |

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from this compound

A primary application of this compound in research is its conversion to 2-chloronicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and herbicides.[1] The following protocol details the chemical hydrolysis of this compound.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water with stirring.

-

Addition of Starting Material: To the sodium hydroxide solution, add 1.7 g (0.01 mol) of this compound.

-

Hydrolysis: Heat the reaction mixture to 80-85°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1-2 by the dropwise addition of 30% hydrochloric acid. This will precipitate the 2-chloronicotinic acid product.

-

Crystallization and Isolation: Continue stirring the acidified mixture for 2 hours to allow for complete crystallization.

-

Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.

-

Drying: Dry the purified 2-chloronicotinic acid to obtain the final product. A typical yield for this procedure is approximately 98%.

Experimental Workflow: Synthesis of 2-Chloronicotinic Acid

The following diagram illustrates the key steps in the synthesis of 2-chloronicotinic acid from this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloronicotinic Acid from 2-Chloronicotinamide

Abstract

This document provides a detailed protocol for the synthesis of 2-chloronicotinic acid via the hydrolysis of 2-chloronicotinamide. 2-Chloronicotinic acid is a crucial intermediate in the development and synthesis of pharmaceuticals, such as the anti-AIDS drug nevirapine and non-steroidal anti-inflammatory drugs, as well as in the manufacturing of herbicides.[1][2] The protocol described herein outlines a standard laboratory procedure for the efficient conversion of the amide to the corresponding carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Chloronicotinic acid, also known as 2-chloro-3-pyridinecarboxylic acid, is a valuable building block in organic synthesis.[2] While various synthetic routes to 2-chloronicotinic acid exist, starting from precursors like 3-cyanopyridine or nicotinic acid, this protocol focuses on the final hydrolysis step from this compound.[2][3][4] The conversion of an amide to a carboxylic acid is a fundamental transformation, typically achieved through acidic or basic hydrolysis. This protocol will detail a basic hydrolysis method, which is generally effective for this type of transformation. The procedure involves heating the amide in the presence of a strong base, followed by acidification to precipitate the carboxylic acid product.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure: Basic Hydrolysis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 63.8 mmol).

-

Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide by dissolving 10.0 g of NaOH in 90 mL of deionized water. Add this solution to the round-bottom flask containing the this compound.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist pH paper held at the top of the condenser). Continue refluxing for 4-6 hours, or until the starting material is consumed (as determined by TLC or LC-MS analysis).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Acidification: Place the reaction flask in an ice bath to cool it further. Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution to neutralize the excess sodium hydroxide and protonate the carboxylate salt. Continue adding HCl until the pH of the solution is approximately 2-3. A white precipitate of 2-chloronicotinic acid will form.

-